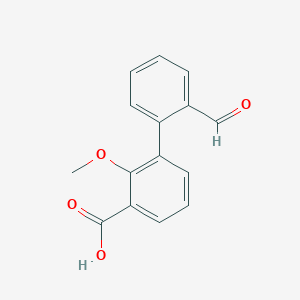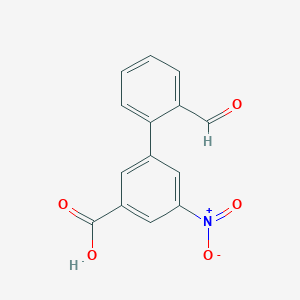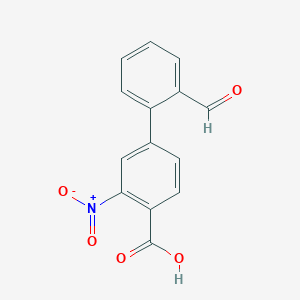
2-(3-Formylphenyl)-5-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Formylphenyl)-5-methylbenzoic acid, also known as 3-formyl-5-methylbenzoic acid (3FMB), is an organic compound with chemical formula C10H9O3. It is a colorless solid with a faint odor and is soluble in water and methanol. 3FMB is a versatile and useful compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine.
作用機序
3FMB is a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme that catalyzes the oxidation of monoamines, such as dopamine, norepinephrine, and serotonin. The oxidation of these monoamines is important for the regulation of neurotransmission and other physiological processes. 3FMB is also a ligand for the cytochrome P450 enzyme family, which catalyzes the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
3FMB has been studied for its biochemical and physiological effects. Studies have shown that 3FMB has an inhibitory effect on the enzyme monoamine oxidase, which is involved in the regulation of neurotransmission. 3FMB has also been shown to have an inhibitory effect on the cytochrome P450 enzyme family, which is involved in the metabolism of drugs and other xenobiotics. In addition, 3FMB has been shown to have an anti-inflammatory effect and to have a protective effect on cells exposed to oxidative stress.
実験室実験の利点と制限
The use of 3FMB in laboratory experiments has several advantages and limitations. The main advantage is that it is a relatively inexpensive and readily available compound. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, 3FMB is also a relatively weak compound and can be easily degraded by acids, bases, and other reactive compounds. In addition, 3FMB is not soluble in many organic solvents and can be difficult to work with in some laboratory experiments.
将来の方向性
There are several potential future directions for research involving 3FMB. One potential direction is to further investigate its biochemical and physiological effects. This could include studying its effects on other enzymes and metabolic pathways, as well as its potential therapeutic effects. Another potential direction is to develop more efficient and cost-effective methods for synthesizing 3FMB. Finally, further research could be conducted to explore the potential applications of 3FMB in the fields of medicine and biotechnology.
合成法
3FMB can be synthesized in a variety of ways, including the Fischer esterification reaction, the Williamson ether synthesis, and the direct esterification reaction. The most commonly used method is the Fischer esterification reaction, which involves the reaction of an alcohol and an acid in the presence of an acid catalyst. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide in the presence of a base catalyst. The direct esterification reaction involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst.
科学的研究の応用
3FMB has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a component of various biochemical assays. 3FMB has also been used as a substrate for the enzyme monoamine oxidase (MAO) and as a ligand for the enzyme cytochrome P450.
特性
IUPAC Name |
2-(3-formylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-5-6-13(14(7-10)15(17)18)12-4-2-3-11(8-12)9-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIWDCGOHYNSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688867 |
Source


|
| Record name | 3'-Formyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-32-7 |
Source


|
| Record name | 3'-Formyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














